molecular formula C21H24N2O B5647495 1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5647495
M. Wt: 320.4 g/mol
InChI Key: SCUMAIOBGWUIBB-VMPITWQZSA-N
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Description

1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone is a chemical compound with the molecular formula C20H24N2O It is known for its unique structure, which includes a piperazine ring and a phenylprop-2-enyl group

Preparation Methods

The synthesis of 1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and phenylprop-2-enyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.

    Synthetic Routes: One common synthetic route involves the reaction of piperazine with a phenylprop-2-enyl derivative under controlled temperature and pressure conditions. The reaction is typically carried out at temperatures ranging from 50°C to 100°C and pressures of 1-2 atm.

    Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.

Chemical Reactions Analysis

1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in assays to investigate its effects on cellular processes.

    Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate specific molecular pathways and its potential as a drug candidate.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new technologies and processes.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone can be compared with other similar compounds, such as:

    1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone: This compound has a similar piperazine ring structure but differs in the presence of an amino group instead of a phenylprop-2-enyl group.

    1-[4-(4-chloro-phenyl)-piperazin-1-yl]-ethanone: This compound features a chloro group in place of the phenylprop-2-enyl group, leading to different chemical properties and reactivity.

    1-[4-(4-methyl-phenyl)-piperazin-1-yl]-ethanone: The presence of a methyl group instead of a phenylprop-2-enyl group results in variations in the compound’s behavior and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-18(24)20-9-11-21(12-10-20)23-16-14-22(15-17-23)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUMAIOBGWUIBB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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